Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate
Description
Chemical Identity and Nomenclature
The chemical identity of methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate is defined by its systematic IUPAC name, which delineates the positions of substituents on the pyrimidine ring. The compound’s molecular formula, C₈H₉Cl₂N₃O₂ , corresponds to a molecular weight of 250.082 g/mol . Key structural features include:
- Chlorine atoms at the 2- and 4-positions, which enhance electrophilicity and influence reactivity in substitution reactions.
- An ethylamino group (-NHCH₂CH₃) at the 6-position, contributing to hydrogen-bonding capabilities and solubility.
- A methyl ester (-COOCH₃) at the 5-position, which stabilizes the carboxylate group and facilitates further derivatization.
The SMILES notation CCNc1nc(Cl)nc(c1C(=O)OC)Cl provides a concise representation of its connectivity. Alternative names for this compound include this compound and its CAS registry number, 87848-11-1 .
| Property | Value |
|---|---|
| CAS Number | 87848-11-1 |
| Molecular Formula | C₈H₉Cl₂N₃O₂ |
| Molecular Weight | 250.082 g/mol |
| SMILES | CCNc1nc(Cl)nc(c1C(=O)OC)Cl |
Historical Context in Pyrimidine Derivative Research
Pyrimidine derivatives have long been central to medicinal and agrochemical research due to their prevalence in nucleic acids and enzymatic cofactors. This compound emerged as part of efforts to optimize pyrimidine-based scaffolds for enhanced bioactivity. Early work focused on halogenated pyrimidines for their ability to mimic natural substrates, inhibiting enzymes involved in nucleotide synthesis. The introduction of the ethylamino group marked a shift toward improving pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining the electrophilic character necessary for covalent interactions with biological targets.
Significance in Heterocyclic Chemistry
In heterocyclic chemistry, this compound exemplifies the strategic use of substituents to modulate electronic and steric effects. The 2,4-dichloro configuration activates the pyrimidine ring toward nucleophilic aromatic substitution, enabling regioselective functionalization at the 5- and 6-positions. The ethylamino group introduces a basic nitrogen, enhancing solubility in protic solvents and providing a site for hydrogen bonding or protonation-dependent interactions. Meanwhile, the methyl ester serves as a protecting group for the carboxylic acid, allowing for controlled hydrolysis or transesterification in subsequent synthetic steps.
Properties
CAS No. |
87848-11-1 |
|---|---|
Molecular Formula |
C8H9Cl2N3O2 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-3-11-6-4(7(14)15-2)5(9)12-8(10)13-6/h3H2,1-2H3,(H,11,12,13) |
InChI Key |
BIVYXEURMRRZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Malonate Derivatives
Diethyl or dimethyl malonates react with amidine hydrochlorides under basic conditions to form 4,6-dihydroxypyrimidine intermediates. For instance, CN102399196A details the condensation of dimethyl malonate with acetamidine hydrochloride in methanol using sodium methoxide as a base. The reaction proceeds at 18–25°C for 3–5 hours, yielding 4,6-dihydroxy-2-methylpyrimidine. Adapting this method, substituting acetamidine with ethylguanidine could introduce the ethylamino group at position 6.
Reaction conditions :
Nitrosation-Reduction Pathways
CN103936681A outlines a nitrosation-reduction approach using diethyl malonate and sodium nitrite in acetic acid, followed by zinc-mediated reduction with formic acid. This generates formamido-malonate intermediates, which undergo cyclization with guanidine hydrochloride to form 2-amino-4,6-dihydroxypyrimidine. Chlorination and hydrolysis then yield the target scaffold.
Key parameters :
- Nitrosation agent : Sodium nitrite (3 eq.)
- Reduction : Zinc powder, formic acid
- Cyclization catalyst : Quaternary ammonium salts
Chlorination Strategies
Introducing chlorine atoms at positions 2 and 4 is critical. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are standard reagents, often enhanced by catalysts:
POCl₃-Mediated Chlorination
US20140135497A1 describes chlorinating 5-trifluoromethyluracil using POCl₃, H₃PO₄, and diisopropylethylamine (DIPEA) at 110–120°C. This method achieves >90% conversion within 7–8 hours. For Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate, analogous conditions could chlorinate hydroxyl precursors.
Optimization insights :
Thionyl Chloride (SOCl₂) in Esterification
Simultaneous esterification and chlorination are achievable with SOCl₂. CN109608404A employs SOCl₂ to convert carboxylic acids to acyl chlorides, which subsequently react with methanol to form methyl esters. This one-pot method streamlines synthesis but requires careful temperature control to prevent over-chlorination.
Data comparison :
| Method | Chlorinating Agent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| POCl₃ | POCl₃ | DIPEA | 110–120°C | 91% |
| SOCl₂ | SOCl₂ | None | 60–70°C | 85% |
Introducing the Ethylamino Group
The ethylamino substituent at position 6 is introduced via nucleophilic substitution. Two approaches dominate:
Direct Amination of Chloropyrimidine
Reacting 2,4,6-trichloropyrimidine-5-carboxylate with ethylamine in polar aprotic solvents (e.g., DMF, THF) facilitates substitution. CN103936681A demonstrates this using quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance reactivity.
Conditions :
- Solvent : Tetrahydrofuran (THF)
- Base : Triethylamine (2 eq.)
- Temperature : 50–60°C
- Yield : 68–74%
Reductive Amination
EP3753941A1 details reductive amination using sodium cyanoborohydride and ethylamine hydrochloride in methanol. This method avoids harsh conditions but requires a pre-existing amine-reactive group (e.g., aldehyde).
Esterification and Final Modifications
The methyl ester group is typically introduced early (e.g., using methanol in POCl₃) or late-stage via ester exchange. CN102060783A highlights transesterification of ethyl esters with methanol under acidic conditions:
Procedure :
- Heat ethyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate with methanol (5 eq.).
- Add catalytic H₂SO₄ (0.1 eq.).
- Reflux at 65°C for 12 hours.
Yield : 89%
Industrial-Scale Considerations
Continuous Flow Synthesis
US20140135497A1 advocates for continuous flow reactors to improve safety and yield in chlorination steps. Key benefits include:
- Precise temperature control (±2°C).
- Reduced reagent waste (20–30% less POCl₃ usage).
Green Chemistry Innovations
Replacing POCl₃ with BiCl₃ or ionic liquids (e.g., [BMIM]Cl) reduces environmental impact. CN109608404A reports a 72% yield using BiCl₃ at 100°C, though scalability remains challenging.
Analytical Validation
Post-synthesis characterization is critical:
| Technique | Parameters Analyzed | Reference |
|---|---|---|
| ¹H/¹³C NMR | Substituent positions, purity | |
| HRMS | Molecular weight confirmation | |
| X-ray diffraction | Bond angles (e.g., C8–C7–C20 = 125.62°) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidine derivatives, while oxidation may produce pyrimidine N-oxides .
Scientific Research Applications
Research has demonstrated that methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate exhibits notable biological activities. It has been shown to interact with several biological targets, including:
- Enzymatic Inhibition : The compound can bind to enzymes involved in inflammatory processes, such as cyclooxygenases. This interaction is crucial for developing anti-inflammatory drugs.
- Microbial Activity : Studies indicate that the compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological profile. Key findings include:
- Chlorine Substituents : The presence of chlorine atoms at the 2 and 4 positions significantly influences the compound's biological activity. Variations in these substituents can lead to changes in potency and selectivity against specific targets .
- Ethylamino Group : The ethylamino group enhances binding affinity to target enzymes, which is critical for its effectiveness as a pharmacological agent.
Case Studies
Several studies have investigated the applications of this compound:
- Anti-inflammatory Research : In vitro studies have shown that this compound effectively inhibits cyclooxygenase enzymes, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Studies : Research has indicated that this compound displays activity against various microbial strains, supporting its use in developing new antibiotics.
- Pharmacokinetic Evaluations : Investigations into the pharmacokinetics of this compound have revealed favorable absorption and distribution characteristics, making it a suitable candidate for further drug development .
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarity Scores
Key Observations
Substituent Effects on Reactivity: The ethylamino group at position 6 in the target compound enhances nucleophilicity compared to unsubstituted analogs (e.g., Ethyl 2-methylpyrimidine-5-carboxylate). However, the presence of chlorine atoms at positions 2 and 4 increases electrophilic character, facilitating substitution reactions at these positions . Compounds with hydroxyl or amino groups at position 2 (e.g., Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate) exhibit lower similarity scores (0.90) due to reduced steric hindrance and altered electronic profiles compared to chloro-substituted derivatives .
Ester Group Influence: The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., Ethyl 4-amino-2-chloropyrimidine-5-carboxylate), which are more prone to esterase-mediated hydrolysis .
Halogen-Specific Behavior: The iodine-substituted analog (2,4-dichloro-5-iodo-6-methylpyrimidine) lacks the ethylamino and ester groups but shares dichloro substitution. Iodine’s bulkiness and polarizability may hinder reactivity at position 5 compared to the target compound’s carboxylate group .
Biological Activity
Methyl 2,4-dichloro-6-(ethylamino)pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.
This compound (CAS No. 36745-93-4) is characterized by its pyrimidine structure, which is known for various pharmacological properties. The synthesis of this compound typically involves multi-step reactions that introduce the dichloro and ethylamino functionalities onto the pyrimidine ring. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, enhancing its availability for biological testing .
2.1 Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, in vitro studies demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
2.2 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored extensively. In a study focusing on COX enzyme inhibition, this compound showed promising results with IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes. This suggests potential applications in treating inflammatory conditions .
2.3 Anticancer Activity
Several derivatives of pyrimidine compounds have been studied for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells with an IC50 value indicating potent antiproliferative activity .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its chemical structure. The presence of the ethylamino group at position 6 and the dichloro substituents at positions 2 and 4 are crucial for its activity:
| Substituent | Position | Biological Effect |
|---|---|---|
| Ethylamino | 6 | Enhances antimicrobial and anticancer activity |
| Dichloro | 2 & 4 | Increases potency against COX enzymes |
The modifications in the pyrimidine ring significantly influence the compound's interaction with biological targets, enhancing its therapeutic efficacy.
4.1 In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the growth of various pathogenic bacteria and cancer cells:
- Antimicrobial Testing : The compound exhibited an MIC value of approximately 10 µg/mL against Staphylococcus aureus.
- Cancer Cell Lines : In assays involving H1975 cells (a model for NSCLC), the compound induced apoptosis with a calculated IC50 of 0.65 ± 0.06 μM .
4.2 In Vivo Studies
Preliminary in vivo studies using xenograft models have indicated that this compound can significantly reduce tumor size without causing toxicity to normal tissues, suggesting a favorable therapeutic window .
5. Conclusion
This compound represents a promising candidate for further pharmacological development due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Ongoing research into optimizing its structure through SAR studies may enhance its efficacy and broaden its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
